molecular formula C7H6ClIO B1429141 (2-Chloro-4-iodophenyl)methanol CAS No. 1260654-93-0

(2-Chloro-4-iodophenyl)methanol

Cat. No.: B1429141
CAS No.: 1260654-93-0
M. Wt: 268.48 g/mol
InChI Key: XTUVYAGCZMTBGA-UHFFFAOYSA-N
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Description

(2-Chloro-4-iodophenyl)methanol is a chemical compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-iodophenyl)methanol typically involves the halogenation of a phenylmethanol derivative. One common method includes the use of iodine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-iodophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-chloro-4-iodobenzaldehyde or 2-chloro-4-iodobenzoic acid.

    Reduction: Formation of phenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(2-Chloro-4-iodophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenylmethanol derivatives on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

    (2-Chloro-4-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine.

    (2-Chloro-4-fluorophenyl)methanol: Contains a fluorine atom instead of iodine.

    (2-Chloro-4-methylphenyl)methanol: Contains a methyl group instead of iodine.

Uniqueness: (2-Chloro-4-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets .

Properties

IUPAC Name

(2-chloro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVYAGCZMTBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-4-iodobenzoic acid (5.0 g, 18 mmol) was dissolved in tetrahydrofuran (7 mL), and a solution of a borane-tetrahydrofuran complex in tetrahydrofuran (1 M, 21 mL, 23 mmol) was added at 0° C., followed by stirring at room temperature for 3 days. Water and a saturated aqueous sodium hydrogencarbonate solution were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate, and subsequently the solvent was distilled off under reduced pressure to afford (2-chloro-4-iodophenyl)methanol (4.8 g, 18 mmol) as a white solid (quantitative yield).
Quantity
5 g
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reactant
Reaction Step One
Quantity
7 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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21 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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